2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of 6-amino-1,3-benzothiazole, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with 2-(4-chlorophenoxy)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2,4-Disubstituted thiazoles
- Benzothiazole derivatives with different substituents
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-11-1-4-13(5-2-11)23-8-7-20-16(22)10-24-17-21-14-6-3-12(19)9-15(14)25-17/h1-6,9H,7-8,10,19H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJVEXJXPIKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.